molecular formula C17H15FNNaO3 B14510166 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt CAS No. 62665-52-5

4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt

Cat. No.: B14510166
CAS No.: 62665-52-5
M. Wt: 323.29 g/mol
InChI Key: UDLNBWPDGRBGSF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt is a complex organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a phenylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt typically involves multiple steps, including the formation of the phenylmethylene intermediate and subsequent reactions to introduce the fluorine and hydroxyl groups. Common reagents used in these reactions include fluorinating agents, hydroxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and hydroxyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid
  • 4-(((5-Chloro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt
  • 4-(((5-Bromo-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt

Uniqueness

4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

62665-52-5

Molecular Formula

C17H15FNNaO3

Molecular Weight

323.29 g/mol

IUPAC Name

sodium;4-[[(5-fluoro-2-hydroxyphenyl)-phenylmethylidene]amino]butanoate

InChI

InChI=1S/C17H16FNO3.Na/c18-13-8-9-15(20)14(11-13)17(12-5-2-1-3-6-12)19-10-4-7-16(21)22;/h1-3,5-6,8-9,11,20H,4,7,10H2,(H,21,22);/q;+1/p-1

InChI Key

UDLNBWPDGRBGSF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=NCCCC(=O)[O-])C2=C(C=CC(=C2)F)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.